Cas no 532969-65-6 (N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

N-2-(3-{(Phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via an ethyl spacer. The structure incorporates a phenylcarbamoyl-methylsulfanyl group at the 3-position of the indole ring, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular design, which allows for targeted modifications to optimize pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of both amide and sulfanyl functionalities offers versatility in synthetic derivatization and biological activity studies.
N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide structure
532969-65-6 structure
Product Name:N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
CAS No:532969-65-6
MF:C25H23N3O2S
MW:429.534024477005
CID:5970622
PubChem ID:3475941
Update Time:2025-11-01

N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
    • N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, N-[2-[3-[[2-oxo-2-(phenylamino)ethyl]thio]-1H-indol-1-yl]ethyl]-
    • F0554-0022
    • SR-01000906832
    • 532969-65-6
    • AKOS024582803
    • N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
    • SR-01000906832-1
    • Oprea1_392181
    • N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
    • Inchi: 1S/C25H23N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,26,30)(H,27,29)
    • InChI Key: GEDTYCRQLRFZGU-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(=O)NC2=CC=CC=C2)=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 429.15109816g/mol
  • Monoisotopic Mass: 429.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 88.4Ų

N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Pricemore >>

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Additional information on N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide

Comprehensive Overview of N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS No. 532969-65-6)

N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide, with the CAS number 532969-65-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a phenylcarbamoyl moiety, linked via a methylsulfanyl bridge. Its intricate design makes it a subject of interest for studies targeting enzyme modulation and receptor interactions, particularly in the context of neurodegenerative diseases and cancer research.

The growing demand for novel therapeutic agents has placed compounds like N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide at the forefront of drug discovery. Researchers are increasingly exploring its potential as a small-molecule inhibitor or ligand due to its ability to interact with specific biological targets. Recent studies highlight its relevance in addressing oxidative stress and inflammatory pathways, which are critical in conditions like Alzheimer's and Parkinson's diseases. These applications align with current trends in precision medicine and personalized therapy, making it a hot topic in scientific literature.

From a synthetic chemistry perspective, the compound's sulfanyl and carbamoyl functional groups offer versatile reactivity, enabling modifications for enhanced bioavailability or target specificity. This adaptability is crucial for optimizing drug-like properties, a key focus in modern medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stability, ensuring compliance with rigorous pharmaceutical standards.

The compound's nomenclature, N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide, reflects its structural complexity, often prompting queries about its IUPAC naming conventions and chemical taxonomy. Such detailed nomenclature is essential for accurate database indexing in platforms like PubChem and ChemSpider, where researchers frequently search for structure-activity relationships (SAR) data. Additionally, its CAS registry number (532969-65-6) serves as a universal identifier, streamlining global research collaboration.

In the context of green chemistry, efforts to synthesize this compound using eco-friendly catalysts or solvent-free methods are gaining traction. Sustainability concerns have led to innovations in microwave-assisted synthesis and flow chemistry, reducing waste and energy consumption. These advancements resonate with the broader scientific community's push toward environmentally benign practices, a topic frequently searched in academic and industrial forums.

As the scientific community continues to explore N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide, its potential applications extend beyond therapeutics. For instance, its fluorescent properties could be harnessed for bioimaging or diagnostic probes, aligning with the rising interest in theranostics. Such interdisciplinary applications underscore the compound's versatility, making it a recurring subject in grant proposals and research publications.

To conclude, N-2-(3-{(phenylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS 532969-65-6) exemplifies the intersection of chemical innovation and biomedical relevance. Its multifaceted roles in drug development, coupled with sustainable synthesis approaches, position it as a compound of enduring significance in both academic and industrial research landscapes.

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